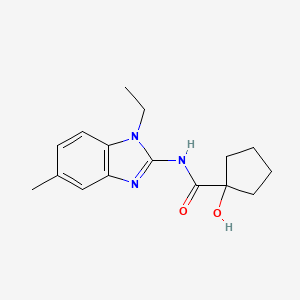![molecular formula C16H23NO3 B6637913 [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, also known as HMMA-2, is a chemical compound that has been of great interest in the field of scientific research. It is a piperidine-based compound that has shown potential as a therapeutic agent due to its ability to modulate certain biochemical pathways in the body. In
Applications De Recherche Scientifique
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has also been investigated for its ability to modulate the immune system, and has shown promise as a potential treatment for autoimmune diseases. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been studied for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood, but it is believed to modulate certain biochemical pathways in the body. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to have anti-oxidant properties, which may help to protect against oxidative stress. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has also been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high purity. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a valuable tool for drug discovery. However, there are also limitations to its use in lab experiments. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has not been extensively studied in humans, so its safety and efficacy are not fully understood. Additionally, the mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone. One area of interest is its potential use in drug delivery systems. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, which may help to identify new therapeutic targets. Finally, more studies are needed to determine the safety and efficacy of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone in humans, which will be essential for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzaldehyde with 2-(hydroxymethyl)-3-methylpiperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone as the final product. The synthesis method has been optimized to yield a high purity product, which is essential for scientific research applications.
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-5-4-8-17(14(11)10-18)16(19)13-7-6-12(2)15(9-13)20-3/h6-7,9,11,14,18H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXRBYEAJCFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)